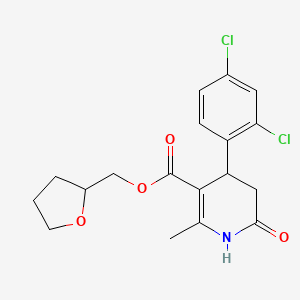

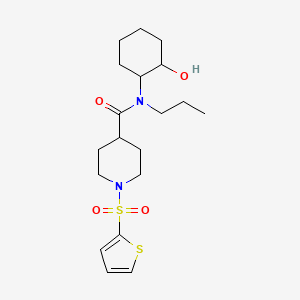

tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related N-heterocycles, including tetrahydro-2-furanylmethyl derivatives, can be achieved through eco-friendly methodologies. For instance, Rodríguez et al. (2011) describe the microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates, which could be related to the target compound, highlighting an approach that avoids harsh conditions and simplifies work-up procedures, while also being scalable and energy-efficient (Rodríguez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to tetrahydro-2-furanylmethyl derivatives has been elucidated using techniques like X-ray diffraction. Yang Hu's study on the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the conformation and geometrical arrangement of similar molecules (Hu Yang, 2009).

Chemical Reactions and Properties

Unexpected dimerization reactions involving tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine derivatives under acidic conditions have been documented by Shiotani et al. (1986), offering a glimpse into the complex reactivity and potential for forming novel dimerized structures from similar compounds (Shiotani et al., 1986).

Physical Properties Analysis

Research on related compounds often includes detailed physical property analysis, such as crystallography to determine molecular geometry and conformation. The work of Sambyal et al. (2011) on the synthesis and crystal structure of related ethyl tetrahydropyridine derivatives could provide a foundation for understanding the physical characteristics of tetrahydro-2-furanylmethyl derivatives (Sambyal et al., 2011).

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of N-Heterocycles

Researchers have developed an eco-friendly methodology utilizing microwave-assisted synthesis to prepare valuable dihydropyridine derivatives, including those related to tetrahydro-2-furanylmethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This method offers advantages such as reduced solvent use, lower energy consumption, and higher yields, highlighting its potential for green chemistry applications in synthesizing complex organic molecules (Rodríguez et al., 2011).

Synthesis of New Isoquinolinones

Another study focused on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, showcasing the compound's chemical versatility and potential pharmacological interest. The research detailed the conditions under which these compounds were synthesized, contributing to the development of new molecules with potential therapeutic applications (Kandinska et al., 2006).

Cyclization of Aminoethanols

The acid-catalyzed cyclization of 1-aryl-2-furfurylaminoethanols into tetrahydrofuro[3,2-c]pyridines was explored, illustrating the compound's role in facilitating complex chemical transformations. This study offers insights into the mechanistic pathways involved in producing tetrahydrofuro- and tetrahydrothieno-[3,2-c] pyridines, which could be valuable for synthesizing heterocyclic compounds with potential biological activity (Schneider & Pook, 1986).

Phosphine-Catalyzed Annulation

A phosphine-catalyzed [4 + 2] annulation process was developed to synthesize highly functionalized tetrahydropyridines, further demonstrating the chemical reactivity and application potential of related compounds. This method provides a new pathway for creating complex molecules with high regioselectivity and diastereoselectivities, useful for various synthetic applications (Zhu et al., 2003).

Eigenschaften

IUPAC Name |

oxolan-2-ylmethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-10-17(18(23)25-9-12-3-2-6-24-12)14(8-16(22)21-10)13-5-4-11(19)7-15(13)20/h4-5,7,12,14H,2-3,6,8-9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYUQDROEKZFLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)

![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)